

Independent Validation of BAY-277's Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: BAY-277

Cat. No.: B15614712

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This guide provides a comparative analysis of **BAY-277**, a chemical probe targeting Methionyl Aminopeptidase 2 (METAP2), with other known METAP2 inhibitors and degraders. Due to the current absence of peer-reviewed publications on **BAY-277**, this guide focuses on presenting the available data for **BAY-277** in the context of established alternatives and the general principles of METAP2-targeted therapies.

Introduction to METAP2 and its Inhibition

Methionyl Aminopeptidase 2 (METAP2) is a metalloenzyme that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.^{[1][2]} Upregulation of METAP2 has been observed in various cancers, making it an attractive target for therapeutic intervention.^[3] Inhibition or degradation of METAP2 can lead to anti-angiogenic and anti-proliferative effects, showing potential in the treatment of cancer and obesity.^{[2][4]}

BAY-277 is a recently developed chemical probe designed to induce the degradation of METAP2.^[5] As a degrader, it operates through a mechanism of action distinct from traditional inhibitors, offering a potential new avenue for therapeutic development. This guide aims to provide a framework for evaluating **BAY-277** by comparing its known properties to a selection of established METAP2 inhibitors.

Comparative Analysis of METAP2-Targeting Compounds

The following table summarizes the key characteristics of **BAY-277** and a selection of other METAP2 inhibitors and degraders. This allows for a direct comparison of their mechanisms, potencies, and developmental stages.

Compound	Type	Mechanism of Action	Potency (IC50/DC50)	Development Stage	Key References
BAY-277	Degrader	Induces proteasomal degradation of METAP2	DC50 (HUVEC): 0.2 nM; DC50 (HT1080): 8.93 nM; IC50 (HUVEC prolifer.): 12 nM	Preclinical (Chemical Probe)	[5]
BAY-8805	Negative Control	Structurally similar to BAY-277 but does not induce degradation	N/A	Preclinical	[5]
TNP-470	Irreversible Inhibitor	Covalently binds to and inhibits METAP2	Potent inhibitor	Preclinical/Discontinued Clinical	[2] [6]
Fumagillin	Irreversible Inhibitor	Natural product, covalently inhibits METAP2	Potent inhibitor	Preclinical	[2] [3]
PPI-2458	Irreversible Inhibitor	Fumagillin analog, covalently inhibits METAP2	Potent inhibitor	Clinical Trials	[2]
M8891	Reversible Inhibitor	Non-covalently binds to and	IC50 (human METAP2): 52 nM	Clinical Trials	[7] [8]

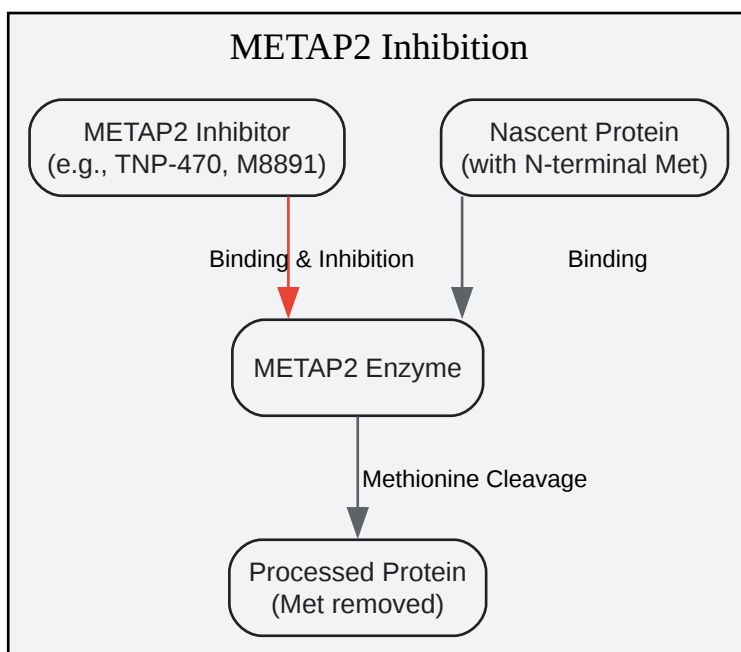
		inhibits METAP2			
A-357300	Reversible Inhibitor	Non- covalently binds to and inhibits METAP2	IC50 (METAP2): 0.12 µM	Preclinical	[6]
Protac-1	Degrader	First-in-class METAP2 degrader (peptide- based)	N/A	Proof-of- concept	[9] [10]

Mechanism of Action: Inhibition vs. Degradation

The primary distinction between **BAY-277** and many other compounds in this class lies in its mechanism of action.

METAP2 Inhibition

Traditional METAP2 inhibitors, whether reversible or irreversible, function by binding to the active site of the enzyme, thereby blocking its catalytic activity. This prevents the removal of N-terminal methionine from substrate proteins, leading to downstream cellular effects.

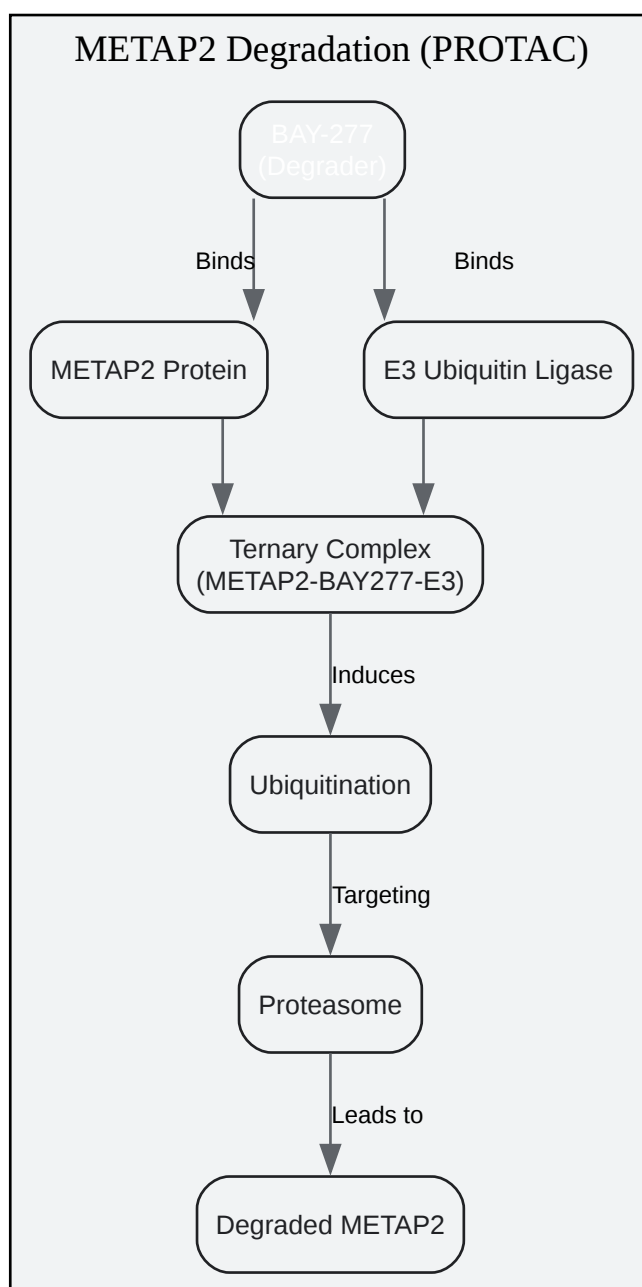


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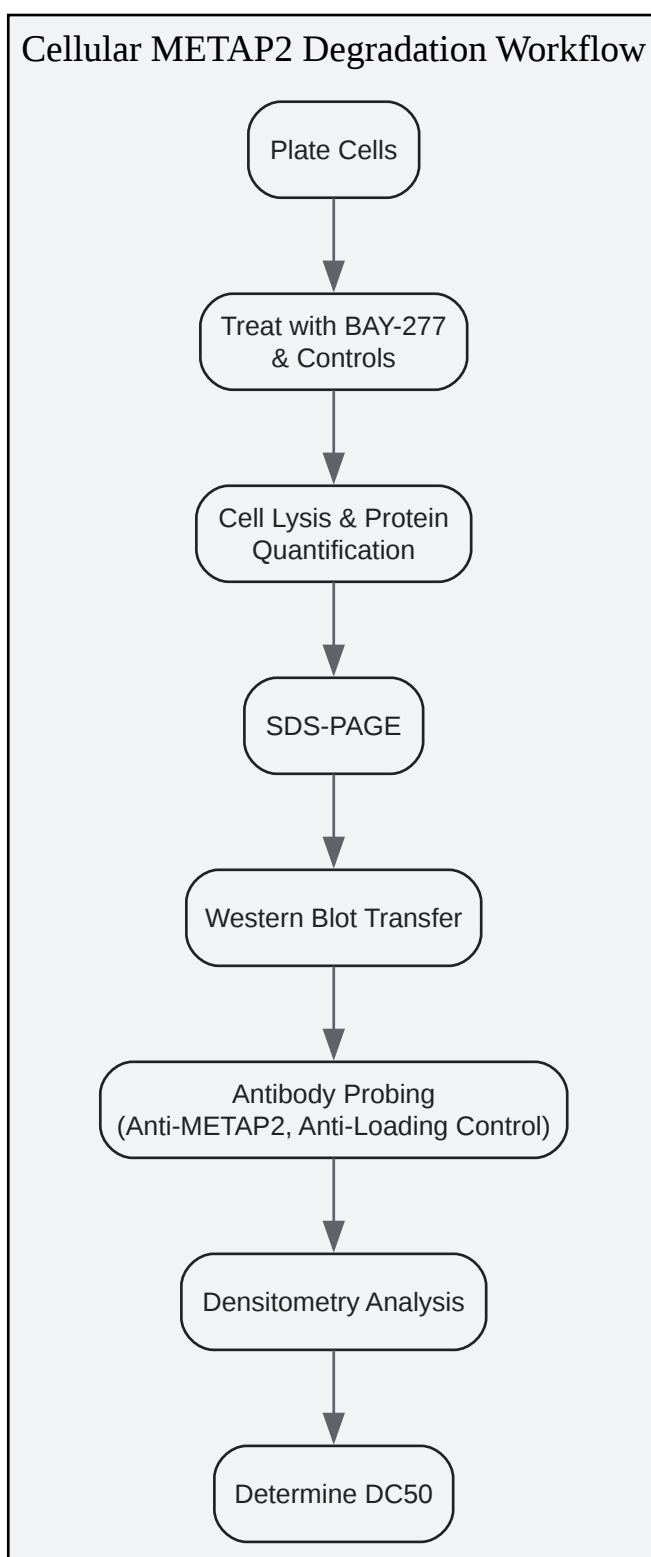
Caption: Signaling pathway of METAP2 inhibition.

METAP2 Degradation

BAY-277, as a proteolysis-targeting chimera (PROTAC), induces the degradation of the METAP2 protein itself. It achieves this by simultaneously binding to METAP2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity triggers the ubiquitination of METAP2, marking it for destruction by the proteasome.



Cellular METAP2 Degradation Workflow



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